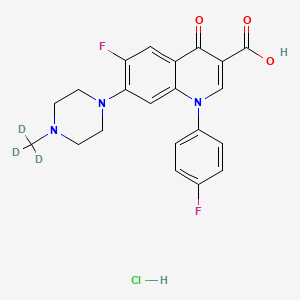

Difloxacin-d3 (hydrochloride)

Description

BenchChem offers high-quality Difloxacin-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difloxacin-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-89-0 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Application of Difloxacin-d3 (hydrochloride) as an Internal Standard in Quantitative Mass Spectrometry

Introduction: The Pursuit of Precision in Bioanalysis

Quantitative bioanalysis, the measurement of a drug or its metabolites in biological matrices, is a cornerstone of drug development. The inherent complexity and variability of these matrices, such as plasma or tissue homogenates, present significant challenges to achieving accurate and reproducible results. Difloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, is no exception. Its quantification is critical for pharmacokinetic, toxicokinetic, and residue studies. The central challenge lies in compensating for analyte loss during sample preparation and for signal fluctuations during analysis. The most robust solution to this challenge is the use of an internal standard (IS), and the "gold standard" among internal standards is a stable isotope-labeled (SIL) analogue of the analyte, such as Difloxacin-d3 (hydrochloride).

This guide provides an in-depth exploration of the mechanism of action of Difloxacin-d3 as an internal standard. It details the scientific principles that make it the ideal choice for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, provides a field-proven experimental protocol, and explains how its use creates a self-validating system that ensures the highest level of data integrity, in alignment with regulatory expectations.

Section 1: The Core Principle of Stable Isotope Dilution

The fundamental principle behind using Difloxacin-d3 is stable isotope dilution mass spectrometry (IDMS). A known, fixed amount of the SIL internal standard is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process. Because Difloxacin-d3 is chemically identical to the native Difloxacin (the analyte), it behaves in a virtually identical manner throughout the entire analytical workflow—from extraction and cleanup to chromatography and ionization.

However, due to the replacement of three hydrogen atoms with deuterium, Difloxacin-d3 has a higher molecular weight. This mass difference allows the mass spectrometer, a highly sensitive and specific detector, to distinguish between the analyte and the internal standard. Quantification is not based on the absolute signal of the analyte, which can vary significantly, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost during extraction or if the instrument's sensitivity drifts, thereby correcting for a multitude of potential errors.

Caption: Logical relationship between analyte and internal standard.

Section 2: Difloxacin-d3 — Profile of an Ideal Internal Standard

Difloxacin-d3 (hydrochloride) is considered the premier choice for an internal standard in the quantification of Difloxacin for several key reasons:

-

Physicochemical Similarity: Being isotopically labeled, it shares the same polarity, pKa, solubility, and protein binding characteristics as the unlabeled analyte. This ensures that it tracks the analyte with high fidelity during sample extraction, minimizing variability in recovery.

-

Chromatographic Co-elution: It ideally elutes at the exact same retention time as Difloxacin in a liquid chromatography system. This is crucial because it means both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, allowing the ratio to effectively cancel out these detrimental effects. While significant deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), a d3 label is generally considered to have a minimal impact.

-

Mass Spectrometric Distinction: The +3 Da mass shift provides a clear and unambiguous signal difference between the analyte and the internal standard, preventing any cross-talk or interference in the mass spectrometer.

-

Label Stability: The deuterium atoms are placed on stable positions within the molecule where they will not exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.

Section 3: Experimental Protocol for Quantification of Difloxacin in Plasma

This section outlines a robust, field-proven protocol for the determination of Difloxacin in plasma using Difloxacin-d3 as an internal standard, designed for high-throughput analysis via LC-MS/MS.

Methodology Workflow

Caption: High-throughput plasma protein precipitation workflow.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Difloxacin hydrochloride in a suitable solvent (e.g., DMSO:Water 1:1).

-

IS Stock (1 mg/mL): Prepare Difloxacin-d3 (hydrochloride) stock solution in the same manner.

-

Calibration Standards & QCs: Serially dilute the Analyte Stock in blank, pooled plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and at least three levels of quality control samples (low, mid, high).

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock in acetonitrile. The final concentration should yield a robust and stable signal in the mass spectrometer.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each standard, QC, and unknown plasma sample into a 96-well microplate.

-

Add 150 µL of the ice-cold IS Working Solution (acetonitrile containing 100 ng/mL Difloxacin-d3) to every well. The 3:1 ratio of organic solvent to plasma effectively precipitates the majority of proteins.

-

Seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.

-

Centrifuge the plate at approximately 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new 96-well plate, ready for injection.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

-

The system parameters should be optimized for the specific instrumentation, but a typical setup is provided in the table below.

-

Data Presentation: System Parameters

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC | Provides rapid and efficient separation. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating moderately polar compounds like fluoroquinolones. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte and IS. |

| Gradient | 5% to 95% B over 3-5 minutes | A standard gradient ensures elution of the analyte while cleaning the column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity (MRM mode). |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Fluoroquinolones ionize efficiently in positive mode. |

| MRM Transitions | Difloxacin: Q1 m/z 400.1 -> Q3 m/z 356.1Difloxacin-d3: Q1 m/z 403.1 -> Q3 m/z 359.1 | Specific parent-to-product ion transitions are monitored for maximum selectivity, minimizing interferences. |

Note: Specific m/z values should be empirically determined by infusing pure standards.

Section 4: A Self-Validating System for Trustworthy Results

The use of Difloxacin-d3 creates an inherently trustworthy and self-validating analytical system. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), bioanalytical methods must be validated for accuracy, precision, selectivity, and stability. A SIL-IS is instrumental in meeting these stringent criteria.

-

Compensation for Matrix Effects: Matrix effects are unpredictable signal suppression or enhancement caused by co-eluting components from the biological sample (e.g., phospholipids, salts). Because Difloxacin and Difloxacin-d3 co-elute, any matrix effect will influence both compounds simultaneously and to the same degree. The ratio of their signals remains unaffected, preserving the accuracy of the measurement.

-

Correction for Extraction Variability: It is nearly impossible to achieve 100% analyte recovery from a complex matrix, and this recovery can vary from sample to sample. By adding the IS at the start, any loss of the analyte during precipitation, centrifugation, or transfer steps is mirrored by a proportional loss of the IS. Again, the ratio remains constant, correcting for this variability.

-

Mitigation of Instrumental Fluctuation: Minor variations in injection volume or fluctuations in the mass spectrometer's source conditions or detector sensitivity over the course of a long analytical run are compensated for. Since both analyte and IS are measured in the same injection, any drift affects both signals equally, and the ratio provides a stable, normalized response.

This comprehensive correction for multiple sources of error is why SIL internal standards are considered the best practice and are strongly recommended by regulatory authorities for ensuring the reliability of bioanalytical data in support of drug development and clinical studies.

References

-

Weng, N., & DeSilva, B. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 355-6. [Link]

-

Niwa, T., Naito, S., & Yamada, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry, 34(13), e8814. [Link]

-

Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]

- Gu, H., Wang, C., & Li, W. (2012).

A Guide to the Purpose and Application of Deuterated Internal Standards in Quantitative Analysis

This guide provides an in-depth exploration of the critical role deuterated internal standards play in modern analytical chemistry, particularly in mass spectrometry-based quantification. It is intended for researchers, scientists, and professionals in drug development who seek to enhance the accuracy, precision, and robustness of their analytical methods.

The Foundation: Understanding Internal Standards in Quantitative Analysis

In quantitative analysis, the goal is to determine the exact amount of a specific substance (the analyte) within a sample. However, the analytical process itself is fraught with potential sources of variability. From sample preparation and extraction to the final instrumental analysis, inconsistencies can arise that affect the final measurement.[1][2] These can include:

-

Sample Preparation Losses: Variations in extraction efficiency or sample cleanup can lead to inconsistent recovery of the analyte.[1]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or detector response drift, can introduce errors.[1]

-

Matrix Effects: In complex samples like plasma or tissue, other components can interfere with the analyte's signal, either suppressing or enhancing it.[1][3][4]

To counteract these variables, an internal standard (IS) is introduced. An IS is a compound with similar chemical and physical properties to the analyte, which is added in a known, constant amount to every sample, calibrator, and quality control sample before any processing begins.[2][5] By tracking the signal of the IS relative to the analyte, analysts can normalize for variations that occur during the analytical workflow.[1]

The Gold Standard: Isotope Dilution Mass Spectrometry and Deuterated Standards

While various compounds can serve as internal standards, the most effective and widely accepted approach, especially for mass spectrometry (MS), is the use of a stable isotope-labeled (SIL) internal standard.[6][7][8][9] This technique is a form of isotope dilution , a powerful method for highly accurate chemical measurement.[10][11][12]

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), are the most common type of SILs used.[3][8][13] Deuterium is a stable, non-radioactive isotope of hydrogen.[4][13]

Why Deuterium?

The key to the effectiveness of a deuterated internal standard lies in its unique properties:

-

Near-Identical Chemical and Physical Behavior: Because deuterium is chemically almost identical to hydrogen, a deuterated standard behaves virtually the same as the unlabeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[3][4][8][14] This ensures that any losses or signal variations experienced by the analyte are mirrored by the internal standard.[14]

-

Distinguishable by Mass: Despite their chemical similarity, the presence of deuterium increases the mass of the internal standard. This slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the chromatography column.[3][14]

The Mechanism: How Deuterated Standards Ensure Accuracy

The core principle of using a deuterated internal standard is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[6]

Here’s a step-by-step breakdown of the process:

-

Spiking the Sample: A precise and known amount of the deuterated internal standard is added to the unknown sample at the very beginning of the sample preparation process.[1]

-

Co-Processing: The analyte and the deuterated internal standard are subjected to the same extraction, cleanup, and concentration steps. Any loss of material during this process will affect both compounds to the same degree.

-

Co-Elution in Chromatography: During liquid chromatography (LC), the analyte and its deuterated counterpart ideally co-elute, meaning they exit the column at the same time.[3][8] This is crucial because it ensures both are subjected to the same matrix effects at the point of entry into the mass spectrometer.[15]

-

Differential Detection by Mass Spectrometry: The mass spectrometer detects both the analyte and the deuterated internal standard simultaneously, but as distinct entities due to their mass difference.

-

Ratio-Based Quantification: The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same constant amount of the internal standard.

This ratio-based approach effectively cancels out many potential sources of error, leading to significantly improved accuracy and precision in the final quantitative result.[3][7]

Visualizing the Workflow

The following diagram illustrates the fundamental workflow of quantitative analysis using a deuterated internal standard with LC-MS.

Caption: A diagram illustrating the key stages of an analytical workflow utilizing a deuterated internal standard.

Practical Advantages in Drug Development and Research

The use of deuterated internal standards is not merely a theoretical ideal; it provides tangible benefits that are critical in regulated environments like pharmaceutical and bioanalytical research.[3]

| Advantage | Technical Justification | Impact on Research & Development |

| Enhanced Accuracy & Precision | Corrects for variability in sample preparation, injection volume, and instrument response.[3][7] | Provides higher confidence in quantitative data for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] |

| Mitigation of Matrix Effects | The IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement from the sample matrix.[3][4][15] | Enables reliable quantification of analytes in complex biological matrices like blood, plasma, and urine.[3] |

| Improved Method Robustness & Reproducibility | The method becomes less susceptible to day-to-day variations in instrument performance and sample handling.[4][8] | Ensures consistent results across different analytical runs, instruments, and even different laboratories.[4] |

| Regulatory Compliance | Regulatory bodies like the FDA recognize the use of stable isotope-labeled internal standards as a best practice for bioanalytical method validation.[2][4][5] | Facilitates smoother validation of analytical methods and increases the likelihood of regulatory acceptance of submitted data.[16] |

Key Considerations for Implementation: A Protocol for Success

While deuterated internal standards are powerful tools, their successful implementation requires careful planning and validation.

Selection of a Suitable Deuterated Internal Standard

The choice of a deuterated IS is critical for method performance. Key selection criteria include:

-

Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) to ensure a strong signal and minimize contributions from any unlabeled analyte.[3]

-

Chemical Purity: High chemical purity (>99%) is necessary to prevent interference from other compounds.[3]

-

Position and Number of Deuterium Atoms: Deuterium atoms should be placed in stable, non-exchangeable positions on the molecule to prevent their loss during sample processing.[13][17] A sufficient number of deuterium atoms (generally 3 or more) should be incorporated to provide a clear mass shift and avoid isotopic overlap with the analyte.

-

Co-elution: The deuterated standard should ideally co-elute with the analyte to ensure it accurately reflects matrix effects.[8]

Experimental Protocol: Quantitative Analysis of a Drug in Plasma

This protocol outlines the key steps for a typical quantitative bioanalytical assay using a deuterated internal standard.

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the analyte and the deuterated internal standard in an appropriate solvent to create concentrated stock solutions.

-

Perform serial dilutions to prepare working solutions for calibration standards and the internal standard spiking solution.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank plasma with known concentrations of the analyte to create a series of calibration standards covering the expected concentration range.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation and Extraction:

-

Aliquot a fixed volume of each calibration standard, QC sample, and unknown study sample into separate tubes.

-

Crucial Step: Add a precise, constant volume of the deuterated internal standard spiking solution to every tube.

-

Vortex to mix thoroughly.

-

Perform a protein precipitation step (e.g., by adding a solvent like acetonitrile) to remove larger molecules.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation and peak shape for the analyte. Verify the co-elution of the analyte and the deuterated internal standard.

-

Optimize the mass spectrometer settings to monitor specific mass transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM is commonly used).

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the deuterated internal standard in each injection.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.

-

Logical Relationship of the Analytical Process

The following diagram illustrates the logical dependencies and flow in the quantification process.

Caption: The logical principle of how the ratio of analyte to internal standard remains constant, correcting for external variables.

Potential Pitfalls and Advanced Considerations

While highly effective, the use of deuterated standards is not without potential challenges:

-

Isotopic Exchange: If deuterium atoms are placed on labile sites (like -OH or -NH groups), they can exchange with hydrogen atoms from the solvent, compromising the integrity of the standard.[13][17]

-

Chromatographic Shift (Isotope Effect): In some cases, the replacement of hydrogen with deuterium can cause a slight change in retention time, leading to incomplete co-elution.[6] This can result in the analyte and internal standard experiencing different degrees of matrix effects, undermining the correction.

-

Cross-Contamination: The presence of any unlabeled analyte in the deuterated internal standard material can lead to an overestimation of the analyte's concentration, particularly at the lower limits of quantification.

For these reasons, thorough method development and validation are essential to confirm the suitability of a deuterated internal standard for a specific application.[9]

Conclusion: An Indispensable Tool for High-Fidelity Quantification

Deuterated internal standards are the cornerstone of modern, high-precision quantitative analysis, particularly in the regulated bioanalytical field.[4][6] By providing a near-perfect mimic of the analyte that is distinguishable by mass, they enable the powerful technique of isotope dilution mass spectrometry to correct for a wide array of potential errors that can occur during sample processing and analysis. The result is data with superior accuracy, precision, and robustness.[18] For any researcher, scientist, or drug development professional engaged in quantitative mass spectrometry, a thorough understanding and proper implementation of deuterated internal standards are not just best practice—they are essential for generating defensible, high-quality data.[1]

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Quora. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]

-

Deuterated Internal Standard: Significance and symbolism. ScienceDirect. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

-

Isotope dilution. Britannica. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

-

Isotope dilution. Wikipedia. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

What Is Isotope Dilution Mass Spectrometry? YouTube. [Link]

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bioanalytical and Biomarker Services. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. scispace.com [scispace.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 16. fda.gov [fda.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. texilajournal.com [texilajournal.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of Difloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difloxacin-d3 is the deuterated analog of Difloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic.[1] Stable isotope-labeled compounds like Difloxacin-d3 are indispensable tools in pharmaceutical research and development, primarily serving as internal standards in bioanalytical assays for pharmacokinetic and metabolic studies.[2] Their chemical properties are virtually identical to their non-labeled counterparts, with the key difference being the increased mass due to the presence of deuterium atoms. This mass difference allows for clear differentiation in mass spectrometry-based analyses, ensuring accurate quantification of the parent drug.[2] This guide provides a comprehensive overview of the chemical properties and stability of Difloxacin-d3, with a focus on its degradation pathways and the analytical methodologies for its assessment. The stability profile presented is largely inferred from studies on Difloxacin and the broader class of fluoroquinolone antibiotics, providing a robust framework for researchers.

Chemical and Physical Properties of Difloxacin-d3

Difloxacin-d3 is a quinolone carboxylic acid derivative with a molecular structure designed for antibacterial efficacy. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [3] |

| Molecular Formula | C21H16D3F2N3O3 | [3] |

| Molecular Weight | 402.4 g/mol | [3] |

| CAS Number | 1173147-93-7 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform and Ethanol | [3] |

| Storage | -20°C | [3] |

| Long-term Stability | ≥ 4 years at -20°C | [3] |

Note: The properties of the hydrochloride salt and its trihydrate form may differ slightly. For instance, Difloxacin-d3 hydrochloride trihydrate has a molecular formula of C21D3H16F2N3O3 • HCl • 3H2O and a molecular weight of 492.92 g/mol .

Stability Profile of Difloxacin-d3

The stability of a drug substance is a critical attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4] The stability of Difloxacin-d3 is expected to be very similar to that of Difloxacin. The following sections detail the anticipated degradation behavior of Difloxacin-d3 under various stress conditions, based on available data for Difloxacin and other fluoroquinolones.

Photostability

Fluoroquinolones as a class are known to be susceptible to photodegradation. Studies on Difloxacin have shown that it degrades under photolytic conditions, with sarafloxacin being identified as a primary photoproduct.[5] The degradation pathway likely involves the cleavage of the N-dealkylation of the piperazine ring. The rate and extent of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.

Hydrolytic Stability

Oxidative Stability

Oxidative degradation can be a significant pathway for fluoroquinolones. The piperazine ring is particularly susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The use of oxidizing agents such as hydrogen peroxide is a common approach in forced degradation studies to assess oxidative stability.[4]

Thermal Stability

Fluoroquinolones generally exhibit good thermal stability in the solid state. However, at elevated temperatures, particularly in the presence of moisture, degradation can occur. The extent of degradation is dependent on the temperature and duration of exposure.

Postulated Degradation Pathways

Based on the known degradation of fluoroquinolones, the following diagram illustrates the potential degradation pathways for Difloxacin-d3 under various stress conditions.

Analytical Methodologies for Stability Assessment

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for a fluoroquinolone like Difloxacin-d3 would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analytes. UV detection is commonly employed, with the detection wavelength set at the absorption maximum of Difloxacin.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and can be adapted for Difloxacin-d3.[6]

General Procedure

-

Prepare a stock solution of Difloxacin-d3 in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Monitor for the appearance of degradation products and the decrease in the peak area of the parent drug.

Specific Stress Conditions

-

Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the drug solution with 3% to 30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the drug solution to UV and/or visible light in a photostability chamber. A control sample should be protected from light to differentiate between photolytic and thermal degradation.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of Difloxacin-d3, drawing upon data from its parent compound, Difloxacin, and the broader class of fluoroquinolone antibiotics. Understanding the potential degradation pathways and having robust analytical methods for their assessment are critical for researchers and drug development professionals. The information and protocols presented herein serve as a valuable resource for ensuring the quality and reliability of studies involving Difloxacin-d3.

References

-

PubChem. Difloxacin-d3 Hydrochloride Salt. [Link]

-

PubChem. Difloxacin. [Link]

-

Egyptian Journal of Pure and Applied Science. DEVELOPMENT AND VALIDATION OF A RP- HPLC METHOD FOR DETERMINATION OF DIFLOXACIN RESIDUES IN DIFFERENT RABBIT TISSUES. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Separation and determination of synthetic impurities of difloxacin by reversed-phase high-performance liquid chromatography. [Link]

-

LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

-

Journal of Young Pharmacists. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

European Medicines Agency. Dicural, INN-Difloxacin. [Link]

-

International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

ResearchGate. The plausible photodegradation pathway of difloxacin under studied conditions. [Link]

-

ResearchGate. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. [Link]

Sources

- 1. Difloxacin | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

Introduction: The Rationale for Deuteration in Fluoroquinolone Development

An In-depth Technical Guide to the Synthesis and Purification of Difloxacin-d3 (hydrochloride)

Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic utilized in veterinary medicine for treating bacterial infections.[1] It functions by targeting bacterial DNA gyrase, an enzyme critical for DNA replication, thereby inhibiting cell division.[2] In the landscape of pharmaceutical research and development, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, has emerged as a powerful tool for optimizing drug candidates.[3] This process, known as deuteration, can significantly alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect (KIE).[] This effect can slow down metabolic processes that involve C-H bond cleavage, potentially leading to an extended drug half-life, improved oral bioavailability, and a reduction in the formation of toxic metabolites.[][5][6]

Difloxacin-d3, a deuterated analog of Difloxacin, leverages these principles. It also serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in complex biological matrices like plasma and tissues.[7][8] This guide provides a comprehensive, technically-grounded overview of the synthesis, purification, and characterization of Difloxacin-d3 hydrochloride, designed for researchers and drug development professionals.

Strategic Approach to Synthesis: Regioselective Deuterium Labeling

The core principle behind the synthesis of Difloxacin-d3 is the regioselective introduction of the deuterium label at a metabolically stable position that does not interfere with the drug's mechanism of action.[7] For Difloxacin, the N-methyl group on the piperazine ring is the ideal target for deuteration. The synthetic strategy is therefore bifurcated: first, the synthesis of the deuterated building block, N-(methyl-d3)piperazine, and second, its condensation with the pre-formed quinolone core. This approach ensures high isotopic enrichment and avoids complex purification challenges that could arise from late-stage, non-selective H/D exchange reactions.[7]

The overall synthetic pathway can be visualized as follows:

Sources

- 1. Difloxacin | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Analytical Imperative: A Technical Guide to the Isotopic Purity of Difloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the integrity of results hinges on the quality of the internal standards used. Deuterated compounds, such as Difloxacin-d3, have become the gold standard for mass spectrometry-based assays due to their ability to mimic the analyte of interest throughout the analytical process. However, the mere presence of a deuterium label is insufficient; its isotopic purity —the extent to which the desired deuterated species exists without its unlabeled counterpart—is a critical parameter that directly impacts data accuracy, reliability, and regulatory compliance.

This in-depth guide serves as a senior application scientist's perspective on the core principles of isotopic purity as they relate to Difloxacin-d3. We will dissect the profound importance of this parameter, detail the rigorous analytical methodologies required for its verification, and provide the causal framework behind these experimental choices. This document is designed to equip researchers with the expertise to not only understand but also critically evaluate and ensure the isotopic integrity of deuterated internal standards in their own laboratories.

The Role and Significance of Difloxacin-d3 in Bioanalysis

Difloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1][2] Its deuterated analogue, Difloxacin-d3, is a stable isotope-labeled (SIL) compound where three hydrogen atoms have been replaced by deuterium.[3] The primary and most critical application of Difloxacin-d3 is as an internal standard (IS) for the quantification of difloxacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4]

An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization, thereby compensating for variations in sample handling and matrix effects.[4][5] Because the physicochemical properties of Difloxacin-d3 are nearly identical to those of native difloxacin, it serves as an almost perfect mimic, a principle that underpins its status as a "gold standard" internal standard.[6]

The Criticality of Isotopic Purity: Beyond the Deuterium Label

While Difloxacin-d3 is chemically identical to difloxacin, its synthesis is never perfect. The final product is inevitably a mixture of isotopologues—molecules that differ only in their isotopic composition. For Difloxacin-d3, this mixture will contain the desired d3 species, but also d0 (unlabeled difloxacin), d1, and d2 species. The percentage of the desired d3 species relative to all other isotopologues defines the isotopic purity.

The presence of the unlabeled d0 isotopologue as an impurity in the Difloxacin-d3 internal standard is the most significant concern in bioanalysis.[7] This impurity will generate a signal at the exact mass-to-charge ratio (m/z) of the actual analyte being measured. This crosstalk can artificially inflate the measured concentration of the analyte, a problem that is most acute at the Lower Limit of Quantification (LLOQ).[7]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for bioanalytical method validation.[8] The ICH M10 guideline, for instance, requires thorough validation of selectivity and specificity.[9] A key aspect of this is ensuring that the internal standard does not unacceptably affect the accuracy and precision of the analyte measurement. While a specific minimum isotopic purity percentage for the raw material is not mandated, the performance-based requirement is clear: the contribution of the unlabeled analyte in the internal standard solution should not affect the accuracy and precision of the assay.[7][8] As a widely accepted industry practice, the response of the d0 impurity in a blank sample spiked with the internal standard should be less than 20% of the response of the analyte at the LLOQ.[7]

Field-Proven Insight: Why High Isotopic Purity is Non-Negotiable

Synthesis Strategy and the Origin of Isotopic Impurities

Understanding the synthesis of Difloxacin-d3 provides insight into how isotopic impurities arise. The deuteration strategy for Difloxacin-d3 focuses on introducing the deuterium label at a metabolically stable position that does not readily exchange with protons from the solvent. The N-methyl group on the piperazine ring is an ideal location.[9] The synthesis typically involves the use of a deuterated precursor, such as N-(methyl-d3)piperazine, which is then condensed with the fluoroquinolone core.[9]

Isotopic impurities can be introduced through two primary mechanisms:

-

Incomplete Deuteration of the Precursor: The deuterated starting material (e.g., methyl-d3 iodide) may not be 100% isotopically pure, containing residual protonated species.

-

Isotopic Scrambling: During the synthesis, under certain reaction conditions, deuterium atoms can unintentionally be exchanged back for hydrogen atoms (H/D scrambling), leading to a mixture of isotopologues.

| Parameter | Specification | Rationale |

| Technique | High-Resolution Mass Spectrometry (HRMS) | Provides the necessary mass accuracy and resolution to distinguish between isotopologues. |

| Resolution | > 10,000 | Ensures baseline separation of isotopic peaks from potential interferences. |

| Scan Mode | Full Scan | Allows for the detection and quantification of all relevant isotopologues simultaneously. |

| Data Correction | ¹³C Deconvolution | Essential for accurate quantification by removing the contribution of natural ¹³C abundance to higher mass peaks. [10] |

Quantitative ¹H NMR (qNMR) Spectroscopy

While HRMS provides the distribution of isotopologues, qNMR offers a highly accurate, non-destructive method to determine the overall level of deuteration by quantifying the residual, non-deuterated sites. [10]For Difloxacin-d3, ¹H NMR is used to measure the small amount of residual protons on the N-methyl group.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion. [10] * Crucial Parameters for Quantification:

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds) to be at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration. [10] * Number of Scans (nt): Use a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signal.

-

-

-

Data Analysis and Calculation:

-

Identify a stable, non-deuterated signal within the Difloxacin molecule to use as an internal reference. Aromatic protons on the quinolone or fluorophenyl rings are suitable.

-

Identify the residual signal for the N-CH₃ group (which will appear as N-CH₂D and N-CHD₂).

-

Carefully integrate the area of the reference signal and the residual N-methyl signal.

-

Calculate the percentage of residual protons at the labeled site:

Let I_residual be the integral of the residual N-methyl proton signal. Let I_reference be the integral of a reference aromatic proton signal. Let n_reference be the number of protons the reference signal represents (e.g., 1H).

Normalized Integral per Proton (Reference) = I_reference / n_reference

The N-CH₃ group has 3 positions. The residual proton integral represents the average proton occupancy.

% Proton Occupancy at Labeled Site = (I_residual / 3) / (Normalized Integral per Proton) x 100

Isotopic Purity (Atom % D) = 100% - % Proton Occupancy at Labeled Site [10]

Parameter Specification Rationale Technique Quantitative ¹H NMR (qNMR) Provides a direct, non-destructive measure of proton occupancy at the labeled site. Spectrometer Field ≥ 400 MHz Ensures sufficient signal dispersion to resolve peaks for accurate integration. [10] Relaxation Delay (d1) 5 x T₁ (typically 30-60s) Guarantees full spin-lattice relaxation, which is essential for accurate signal integration. [10] | Internal Reference | Stable, non-deuterated signal on the same molecule | Provides a reliable internal reference for molar comparison, eliminating the need for an external standard. |

-

Conclusion: A Commitment to Analytical Excellence

A rigorous, self-validating system demands that the isotopic purity of every batch of Difloxacin-d3 be thoroughly characterized. By employing a dual-methodology approach of High-Resolution Mass Spectrometry and Quantitative ¹H NMR, researchers can gain a complete and confident understanding of the isotopic composition of their internal standard. This commitment to analytical excellence not only ensures compliance with global regulatory expectations, such as the ICH M10 guideline, but also upholds the scientific integrity of the data that drives critical decisions in pharmaceutical development.

References

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. (2025). BenchChem.

- Difloxacin D3 hydrochloride trihydr

- Technical Support Center: Mass Spectrometry of Deuter

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. (2025). BenchChem.

- ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.

- Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.

- How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? (2021).

- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.

- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S.

- A Comparative Guide to the Use of Deuterated Internal Standards in Regul

- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (n.d.).

- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (n.d.). Taylor & Francis.

- Purity Calcul

- Mass and isotopologue spectra for C20D28O8Zr. (n.d.).

- Difloxacin-d3 hydrochloride trihydrate | Antimicrobial Agent | MedChemExpress. (n.d.). MedChemExpress.

- Difloxacin | C21H19F2N3O3 | CID 56206. (n.d.). PubChem.

- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.

- Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange.

- Q2(R2) Validation of Analytical Procedures. (2024). U.S.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.).

- Difloxacin. (n.d.). Wikipedia.

- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.

- Difloxacin-d3 (CAS Number: 1173147-93-7). (n.d.). Cayman Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. fda.gov [fda.gov]

- 9. database.ich.org [database.ich.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Deuterated Standards in Mass Spectrometry

Abstract

In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the pursuit of precision and accuracy is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantification, largely due to the use of stable isotope-labeled internal standards (SIL-IS). Among these, deuterated standards—where one or more hydrogen atoms are replaced by deuterium—are instrumental. This guide provides an in-depth exploration of the fundamental principles, practical advantages, and critical considerations for employing deuterated standards in mass spectrometry. We will delve into the core mechanisms by which these standards correct for analytical variability, enhance data reliability, and ensure regulatory compliance, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At its core, IDMS is a method of internal standardization.[1] A known quantity of an isotopically distinct version of the analyte (the deuterated standard) is added to the sample at the earliest stage of preparation.[1][2] This "spiked" sample is then processed and analyzed by mass spectrometry. The key principle is that the deuterated standard and the native analyte behave almost identically during every step of the analytical workflow—extraction, chromatography, and ionization.[3][4] Any physical loss or variation in instrument response will affect both the analyte and the standard to the same degree.

The mass spectrometer, however, can easily distinguish between the analyte and the deuterated standard due to their mass difference.[3][5][6] Quantification is therefore based on the ratio of the signal from the native analyte to the signal from the deuterated standard.[7] This ratio remains constant even if sample is lost or if the instrument's sensitivity fluctuates, providing a highly accurate and precise measurement of the analyte's concentration.[2][7]

The Unique Advantages of Deuterated Standards

The preference for deuterated standards stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen.[8]

Near-Identical Physicochemical Properties

Deuterium's single proton and neutron give it a mass approximately double that of protium (the common isotope of hydrogen), but its chemical reactivity is nearly identical.[5] This means a deuterated standard will have virtually the same polarity, solubility, and pKa as the analyte. This near-perfect chemical mimicry is the cornerstone of its effectiveness.

Co-elution in Chromatography

A critical advantage of using a deuterated internal standard is its chromatographic behavior. Because it is chemically almost identical to the analyte, it co-elutes during liquid chromatography (LC).[3][5] This simultaneous arrival at the mass spectrometer's ion source is crucial for compensating for matrix effects.[3][9]

Diagram: The Principle of Co-elution and Matrix Effect Compensation

Caption: Co-elution of the analyte and deuterated standard ensures both experience identical ion suppression.

Correction for Matrix Effects and Ion Suppression

Matrix effects are a significant challenge in LC-MS, especially in complex biological samples like plasma or urine.[9][10] Co-eluting endogenous components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[10][11] This variability can severely compromise the accuracy and reproducibility of quantitative results.[10]

Because the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement.[9][12] By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and reliable quantification.[5][9][13]

Compensation for Sample Preparation Variability

Losses during sample preparation steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation are a common source of error. By adding the deuterated standard at the very beginning of the workflow, it experiences the same procedural losses as the analyte.[4][5][6] The final analyte/standard ratio remains unaffected, thus correcting for these losses and improving the overall precision of the assay.[5]

Practical Implementation and Considerations

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors.

Synthesis and Purity of Deuterated Standards

Deuterated standards can be synthesized through various methods, including controlled hydrogen-deuterium exchange or de novo chemical synthesis.[5] It is crucial that the resulting standard has high chemical purity (>99%) and high isotopic enrichment (≥98%).[5] Insufficient purity can lead to inaccurate quantification. The position of the deuterium labels is also critical; they must be on stable, non-exchangeable positions to prevent back-exchange with hydrogen from the solvent.[6][14]

Experimental Protocol: A Step-by-Step Workflow

-

Standard Preparation: Prepare a stock solution of the deuterated internal standard in a suitable solvent. The concentration should be carefully determined.

-

Sample Spiking: Add a precise and consistent volume of the deuterated standard stock solution to all samples, including calibration standards, quality controls, and unknown study samples, before any extraction or processing steps.[6][15]

-

Sample Extraction: Perform the necessary sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS Analysis: Inject the processed sample into the LC-MS system. The chromatographic method should be optimized to ensure good peak shape and resolution, though co-elution of the analyte and standard is expected and desired.

-

Data Processing: Integrate the peak areas for both the analyte and the deuterated internal standard.

-

Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Diagram: Quantitative Workflow Using a Deuterated Standard

Caption: A typical bioanalytical workflow incorporating a deuterated internal standard for quantification.

Potential Pitfalls: The Isotope Effect

While minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the chromatographic isotope effect.[12][16] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase.[16] If this shift is significant enough to cause the analyte and standard to elute into regions with different levels of matrix suppression, it can compromise the accuracy of the results.[12][17] Careful chromatographic optimization is necessary to minimize this effect and ensure co-elution.

Applications in Drug Development and Beyond

The reliability afforded by deuterated standards makes them indispensable in regulated bioanalysis and various stages of drug development.

-

Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations in biological fluids over time is the foundation of PK studies. Deuterated standards ensure the high quality of data needed to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18]

-

Toxicokinetic (TK) Studies: Similar to PK, TK studies rely on precise quantification to correlate drug exposure with toxicological findings.

-

Clinical Diagnostics: In clinical chemistry, deuterated standards are used to accurately measure biomarkers, hormones, and therapeutic drugs for patient monitoring.

-

Proteomics and Metabolomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for relative protein quantification.[19][20][21] Similarly, deuterated standards are used in metabolomics to accurately quantify endogenous metabolites.[22]

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of stable isotope-labeled internal standards.[3] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation recommends the use of a SIL-IS, particularly for mass spectrometry-based methods, to compensate for variability.[23] The FDA has also provided guidance on evaluating internal standard response variability, underscoring its importance for data integrity.[15][24][25]

Conclusion

Deuterated internal standards are the cornerstone of modern quantitative mass spectrometry. Their ability to mimic the analyte of interest throughout the analytical process provides a robust system for correcting variability arising from sample preparation and matrix effects.[3][5] This self-validating system enhances the accuracy, precision, and reliability of quantitative data, making it an essential tool for researchers, scientists, and drug development professionals.[3][26] By understanding the principles behind their use and adhering to best practices in their implementation, laboratories can achieve the highest level of confidence in their analytical results, ensuring data integrity for both research and regulatory submissions.[6]

References

- Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..

- Stable Isotope Labeling Strategies. University of Washington Proteomics Resource.

- Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic.

- Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PMC - NIH.

- Quantitative Analysis of Proteomics Using Isotope Labeling Methods. Bioteke.

- Avoiding co-elution issues with deuterated standards. Benchchem.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates.

-

Isotope dilution | Mass spectrometry, Trace elements, Quantification. Britannica. Available at: [Link]

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Unknown Source.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

-

Isotope dilution. Wikipedia. Available at: [Link]

- Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central.

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Unknown Source.

- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ResolveMass Laboratories Inc..

-

What Is Isotope Dilution Mass Spectrometry?. YouTube. Available at: [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.

- Technical Support Center: Ion Suppression & Deuterated Internal Standards. Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

- Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.

- Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

-

Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.

-

Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.

- Common pitfalls in using deuterated standards and how to avoid them.. Benchchem.

- An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards. Benchchem.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. GMP Publishing.

- Deuterated Compounds. Simson Pharma Limited.

-

10.3C: Deuterated Compounds. Chemistry LibreTexts. Available at: [Link]

-

Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. NIH. Available at: [Link]

- Deuterated solvents Definition. Fiveable.

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. longdom.org [longdom.org]

- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. metsol.com [metsol.com]

- 19. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. UWPR [proteomicsresource.washington.edu]

- 21. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. fda.gov [fda.gov]

- 25. bioanalysis-zone.com [bioanalysis-zone.com]

- 26. Before you continue to YouTube [consent.youtube.com]

An In-Depth Technical Guide to the Analytical Standard: Difloxacin-d3 Hydrochloride Trihydrate

This guide provides a comprehensive overview of the analytical standard Difloxacin-d3 hydrochloride trihydrate, designed for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, spectroscopic characterization, and practical application of this stable isotope-labeled internal standard in quantitative analysis. The methodologies described herein are grounded in established scientific principles to ensure robustness and reliability in experimental outcomes.

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the accuracy and precision of quantitative measurements are paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust bioanalytical method development, especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] Difloxacin-d3 hydrochloride trihydrate, as a deuterated analog of the fluoroquinolone antibiotic difloxacin, serves as an ideal internal standard for the quantification of difloxacin in various biological matrices.[3][4][5] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and variability in sample processing.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application. Difloxacin-d3 hydrochloride trihydrate is a deuterated form of Difloxacin hydrochloride, a synthetic fluoroquinolone antimicrobial agent.[5]

| Property | Value | Source(s) |

| Chemical Name | 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-d3-piperazino)-4-oxo-3-quinolinecarboxylic acid hydrochloride trihydrate | [6] |

| Synonyms | Difloxacin hydrochloride D3 (methyl-D3) | [7] |

| CAS Number | 1173021-89-0 | [6] |

| Molecular Formula | C₂₁D₃H₁₆F₂N₃O₃ · HCl · 3H₂O | [6] |

| Molecular Weight | 492.92 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | Typically >98% | [9] |

| Storage Conditions | 2-8°C, protected from light and moisture | [8][10][11] |

Solubility:

-

Water: Slightly soluble.[12] For the non-deuterated hydrochloride salt, solubility is reported as 11 mg/mL.[13]

-

Methanol: Slightly soluble.[12]

-

DMSO: Soluble at ≥9.15 mg/mL (for the non-deuterated hydrochloride).[9]

Chemical Structure and Spectroscopic Characterization

The identity and purity of Difloxacin-d3 hydrochloride trihydrate are confirmed through various spectroscopic techniques.

Caption: Bioanalytical workflow for difloxacin quantification.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.

1. Preparation of Stock and Working Solutions:

-

Difloxacin Stock Solution (1 mg/mL): Accurately weigh a suitable amount of difloxacin analytical standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

-

Difloxacin-d3 Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Difloxacin-d3 hydrochloride trihydrate and dissolve it in methanol to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the difloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Difloxacin-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 300 µL of the internal standard spiking solution (100 ng/mL Difloxacin-d3 in acetonitrile). The acetonitrile will precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions (example):

- Difloxacin: Precursor ion (Q1) m/z 400.2 → Product ion (Q3) m/z 356.1

- Difloxacin-d3: Precursor ion (Q1) m/z 403.2 → Product ion (Q3) m/z 359.1

4. Data Analysis and Quantification:

-

Integrate the chromatographic peaks for both difloxacin and the Difloxacin-d3 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the difloxacin calibration standards using a weighted linear regression (e.g., 1/x²).

-

Determine the concentration of difloxacin in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Difloxacin-d3 hydrochloride trihydrate is an indispensable tool for the accurate and precise quantification of difloxacin in complex biological matrices. Its properties as a stable isotope-labeled internal standard ensure the highest level of analytical rigor, making it a critical component in pharmacokinetic, toxicokinetic, and other drug development studies. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this analytical standard in a research or regulated laboratory setting.

References

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

DSDP Analytics. USP <621> Chromatography. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-